molecular formula C15H19N3O3S2 B12173181 Ethyl 4-methyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B12173181
M. Wt: 353.5 g/mol
InChI Key: QVZWGHXUCWSJKU-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound featuring a thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid with ethyl 4-methyl-1,3-thiazole-5-carboxylate under specific reaction conditions, such as the presence of a dehydrating agent and a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 4-methyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is unique due to its dual thiazole ring system, which imparts specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C15H19N3O3S2

Molecular Weight

353.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[(2-methyl-5-propan-2-yl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H19N3O3S2/c1-6-21-14(20)12-8(4)16-15(23-12)18-13(19)10-11(7(2)3)22-9(5)17-10/h7H,6H2,1-5H3,(H,16,18,19)

InChI Key

QVZWGHXUCWSJKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(SC(=N2)C)C(C)C)C

Origin of Product

United States

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